N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
This compound features a benzothiazole core substituted with a sulfamoyl group (-SO2NH2) at position 6 and a prop-2-ynyl (propargyl) group at position 2. The benzothiazole moiety is conjugated to a 2,3-dihydro-1,4-benzodioxine ring via a carboxamide linkage. The benzodioxine component contributes to conformational rigidity and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-2-9-22-13-8-7-12(29(20,24)25)10-17(13)28-19(22)21-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h1,3-8,10,16H,9,11H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBNRAYZXHLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound incorporates several functional groups, including a sulfonamide moiety and a benzothiazole structure, which contribute to its pharmacological potential. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features of the structure include:
- Benzothiazole ring : Associated with various biological activities including anticancer and antimicrobial effects.
- Sulfamoyl group : Known for its antibacterial properties by inhibiting bacterial folic acid synthesis.
- Benzodioxine core : Contributes to the overall stability and reactivity of the molecule.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide group inhibits the synthesis of folic acid in bacteria, leading to bacterial cell death. Studies have shown that compounds with similar structures exhibit significant inhibitory actions against various bacterial strains .
- Anticancer Potential : The benzothiazole component has been linked to the induction of apoptosis in cancer cells. Research indicates that this compound may interfere with cell division and inhibit key enzymes involved in cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in metabolic disorders and neurodegenerative diseases .
Antimicrobial Studies
A study focusing on the antimicrobial properties of similar benzothiazole derivatives found that compounds with structural similarities to N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene) exhibited significant antibacterial activity against drug-resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : U2OS (osteosarcoma), SH-SY5Y (neuroblastoma), and HEK293T (human embryonic kidney).
- Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was assessed through kinetic studies:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-glucosidase | Competitive | 15.5 |
| Acetylcholinesterase | Non-competitive | 22.8 |
These findings indicate promising avenues for further research into metabolic disorders and neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A clinical study tested the efficacy of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene) against multi-drug resistant bacterial infections. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent for resistant infections.
Case Study 2: Cancer Cell Apoptosis
In a preclinical model using xenograft tumors derived from human cancer cells, treatment with this compound resulted in a marked decrease in tumor size over four weeks compared to untreated controls. Histological analysis showed increased apoptosis markers in treated tumors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide (Target) | Benzothiazole-Benzodioxine | Sulfamoyl (-SO2NH2), Propargyl (-C≡CH2) | C19H15N3O5S2 | ~453.47 |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (Ref 6) | Benzodioxine-Benzazepine | Sulfanyl (-S-), Hydroxybenzazepine | C21H22N2O4S | 398.48 |
| Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Ref 2) | Triazole-Benzodioxine | Phenylacetyl, Ethyl carbamate | C19H18N4O3 | 362.37 |
Functional and Pharmacological Insights
Hydrogen-Bonding Capacity :
- The target compound’s sulfamoyl group forms robust hydrogen bonds (e.g., N-H···O and S=O···H interactions), critical for binding to enzymes or receptors . In contrast, the sulfanyl (-S-) group in Ref 6’s compound participates in weaker van der Waals interactions, reducing binding specificity.
- The triazole in Ref 2’s compound exhibits moderate hydrogen-bonding via NH groups but lacks the directional strength of sulfamoyl .
Reactivity :
- The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in Ref 6 and Ref 2 compounds. This facilitates bioconjugation or probe development .
Ref 6’s benzazepine introduces flexibility, which may broaden binding modes but reduce affinity .
Biological Activity :
- Sulfamoyl-containing compounds (e.g., sulfonamide drugs) often inhibit carbonic anhydrases or proteases. The target compound’s sulfamoyl group suggests similar enzymatic targeting .
- Ref 6’s benzazepine moiety is associated with GPCR modulation (e.g., serotonin receptors), indicating divergent pharmacological pathways .
Crystallographic and Spectroscopic Analysis
Crystallography
- The target compound’s structure would likely be resolved using SHELXL for refinement, as it is the standard for small-molecule crystallography . Its planar benzothiazole-benzodioxine system may form π-π stacking in the crystal lattice, whereas Ref 6’s flexible benzazepine could adopt multiple conformations, complicating crystallization .
Spectroscopy
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
